Cas no 1247666-85-8 (4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline)
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline
- Benzenamine, 4-fluoro-N-(2-methoxy-1-methylethyl)-2-methyl-
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- Inchi: 1S/C11H16FNO/c1-8-6-10(12)4-5-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3
- InChI Key: CQINXLKRVHOHPN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C)C=1)NC(C)COC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-169782-0.05g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 0.05g |
$407.0 | 2023-09-20 | ||
| Enamine | EN300-169782-0.1g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 0.1g |
$427.0 | 2023-09-20 | ||
| Enamine | EN300-169782-0.25g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 0.25g |
$447.0 | 2023-09-20 | ||
| Enamine | EN300-169782-0.5g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 0.5g |
$465.0 | 2023-09-20 | ||
| Enamine | EN300-169782-1.0g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-169782-2.5g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 2.5g |
$949.0 | 2023-09-20 | ||
| Enamine | EN300-169782-5.0g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-169782-10.0g |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030985-1g |
4-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 95% | 1g |
¥1953.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030985-5g |
4-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
1247666-85-8 | 95% | 5g |
¥5656.0 | 2023-04-04 |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline
Introduction to 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline (CAS No: 1247666-85-8)
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1247666-85-8, features a unique structural framework that combines a fluorine substituent with an N-(1-methoxypropan-2-yl) side chain, attached to a benzene ring with a methyl group at the 2-position. Such structural attributes make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.
The presence of a fluorine atom at the para position of the aromatic ring is a critical feature that enhances the compound's pharmacological potential. Fluorine substitution is widely recognized for its ability to modulate metabolic stability, binding affinity, and electronic properties of molecules. In the context of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline, the fluorine atom may contribute to improved lipophilicity and reduced susceptibility to enzymatic degradation, thereby increasing the compound's bioavailability and therapeutic efficacy.
The N-(1-methoxypropan-2-yl) moiety introduces a flexible aliphatic chain that can influence both the solubility and interactions of the compound with biological targets. This side chain may enhance solubility in both aqueous and lipid environments, facilitating better penetration across biological membranes. Additionally, the methyl group at the 2-position of the benzene ring further fine-tunes the electronic distribution of the molecule, potentially affecting its binding interactions with enzymes or receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline may exhibit inhibitory activity against various enzymes implicated in inflammatory pathways. For instance, preliminary docking studies indicate potential interactions with cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) development.
The pharmaceutical industry has increasingly focused on fluorinated anilines due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating conditions such as pain, inflammation, and even certain types of cancer. The structural motif of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline aligns well with this trend, as it combines elements known to enhance pharmacological properties.
In vitro studies have begun to elucidate the pharmacokinetic profile of this compound. Preliminary data suggest that it exhibits moderate solubility in water and good stability under physiological conditions. These characteristics are favorable for further development into an oral or injectable formulation. Moreover, the compound's metabolic pathways appear to be well-tolerated by human liver microsomes, indicating a reduced risk of toxic side effects.
The synthesis of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core aromatic scaffold efficiently. The introduction of fluorine at the para position is particularly challenging but can be achieved using established fluorination techniques like electrophilic aromatic substitution or metal-catalyzed fluorination.
As research progresses, 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is being evaluated in collaboration with academic institutions and biotech companies for its potential as an intermediate in more complex drug candidates. Its unique structural features make it a versatile building block for designing molecules with tailored pharmacological profiles. For example, modifications to the aliphatic side chain could lead to derivatives with enhanced selectivity or reduced off-target effects.
The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline must undergo comprehensive toxicological assessments before it can be considered for clinical trials. These studies will provide critical insights into its long-term safety profile and optimal dosing regimens.
In conclusion, 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline (CAS No: 1247666-85-8) represents a promising entity in medicinal chemistry due to its innovative structure and potential biological activities. Its development underscores the importance of fluorinated aromatic compounds in modern drug discovery efforts. As research advances, this compound may pave the way for new therapeutic interventions targeting various human diseases.
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